3,3-Dimethyl-2,4-pentanedione

CAS No.: 3142-58-3

Cat. No.: VC2312576

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3142-58-3 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 3,3-dimethylpentane-2,4-dione |

| Standard InChI | InChI=1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3 |

| Standard InChI Key | SWGDHTSWHSSMLE-UHFFFAOYSA-N |

| SMILES | CC(=O)C(C)(C)C(=O)C |

| Canonical SMILES | CC(=O)C(C)(C)C(=O)C |

| Boiling Point | 173.0 °C |

| Melting Point | 19.0 °C |

Introduction

Chemical Identity and Structure

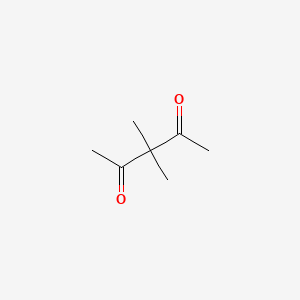

3,3-Dimethyl-2,4-pentanedione (CAS No. 3142-58-3) is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Also known as dimethylacetylacetone or 3,3-dimethylacetylacetone, this compound features two carbonyl groups at positions 2 and 4 of the pentane backbone, with two methyl groups attached to carbon-3 .

The structural representation can be characterized by the following chemical identifiers:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3 |

| InChIKey | SWGDHTSWHSSMLE-UHFFFAOYSA-N |

| Canonical SMILES | O=C(C)C(C(=O)C)(C)C |

Despite some sources incorrectly describing it as a cyclic ketone , the chemical structure confirms it is a diketone compound with two methyl groups at the central carbon position, creating a branched structure rather than a cyclic one .

Physical Properties

3,3-Dimethyl-2,4-pentanedione exists as a colorless oil at room temperature with distinct physical characteristics that make it suitable for various laboratory applications . The compound must be stored in refrigerated conditions to maintain its stability and purity .

Table 1: Physical Properties of 3,3-Dimethyl-2,4-pentanedione

The slight variations in density measurements (0.978 g/mL vs. 0.9577 g/cm³) can be attributed to different measurement temperatures (25°C vs. 20°C) and potentially different measurement methodologies .

Chemical Reactivity

The chemical reactivity of 3,3-Dimethyl-2,4-pentanedione is characterized by both its nucleophilic properties and its ability to act as a chelating agent. The compound demonstrates several important reaction mechanisms:

Nucleophilic Properties

3,3-Dimethyl-2,4-pentanedione exhibits nucleophilic reactivity, particularly through its central carbon atom positioned between the two carbonyl groups . This nucleophilicity enables it to react with various electrophiles, forming new chemical bonds and making it valuable in synthetic organic chemistry .

Reactions with Criegee Intermediates

Recent research has investigated the reaction kinetics between 3,3-dimethyl-2,4-pentanedione and Criegee intermediates. Studies have shown that the reaction with CH₂OO (the simplest Criegee intermediate) proceeds with a rate constant of approximately 3.5 × 10⁻¹³ cm³ s⁻¹ . This reaction rate is comparable to other β-diketones but significantly slower than reactions involving α-diketones, which exhibit rate constants on the order of 1.3-1.45 × 10⁻¹¹ cm³ s⁻¹ .

These kinetic studies provide valuable insights into the reactivity patterns of diketones with Criegee intermediates, which are important transient species in atmospheric chemistry and ozonolysis reactions.

Applications in Research and Industry

3,3-Dimethyl-2,4-pentanedione demonstrates significant versatility in both research and industrial applications. Its unique structure and reactivity profile make it valuable across multiple domains of chemistry.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in reactions that capitalize on its nucleophilic character and ability to form new carbon-carbon bonds . It functions as a building block for more complex organic molecules, making it valuable in synthetic pathways .

Catalytic Applications

3,3-Dimethyl-2,4-pentanedione has been utilized as a catalyst in the synthesis of cyclic ketones, highlighting its role in promoting specific reaction pathways and structural transformations .

Coordination Chemistry

As a β-diketone, the compound exhibits significant potential as a ligand in coordination chemistry . Its ability to form stable complexes with various metal ions makes it valuable in the preparation of organometallic compounds and metal complexes with applications ranging from catalysis to materials science .

Enzyme Inhibition

Research has demonstrated the compound's capacity to act as a competitive inhibitor of certain enzymes . By binding to active sites of enzymes, 3,3-dimethyl-2,4-pentanedione can prevent substrate binding, potentially offering applications in biochemical research and pharmaceutical development .

Polymer Chemistry

The compound serves as a substrate in polymer synthesis, contributing to the development of specialized polymeric materials with tailored properties .

Comparative Reactivity

Studies comparing the reactivity of different diketones provide valuable insights into the chemical behavior of 3,3-dimethyl-2,4-pentanedione. In reactions with Criegee intermediates (CH₂OO), this compound and other β-diketones show similar reactivity, with rate constants in the range of 3.5-6.6 × 10⁻¹³ cm³ s⁻¹ .

Computational studies at the M06-2X/aug-cc-pVTZ and CBS-QB3 levels of theory have provided additional support for these experimental trends, offering insights into the potential energy surfaces for these reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume